6-Methylheptanamide
Description
Structure
3D Structure
Properties
CAS No. |
2979-83-1 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23g/mol |
IUPAC Name |
6-methylheptanamide |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) |
InChI Key |
GCFFEDDKOQBMIE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(=O)N |
Canonical SMILES |
CC(C)CCCCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methylheptanamide
Established Synthetic Pathways for Amide Formation
The formation of an amide bond, such as the one in 6-methylheptanamide, typically involves the reaction of a carboxylic acid derivative with an amine. The primary precursor for this compound is 6-methylheptanoic acid, which can be reacted with ammonia (B1221849) or its equivalents through several established methods.
The direct reaction of a carboxylic acid with an amine to form an amide is a thermodynamically favorable but kinetically slow process that requires high temperatures, often leading to side reactions. To circumvent this, several strategies have been developed to facilitate this transformation under milder conditions.
One approach involves the use of catalysts to promote the direct amidation of carboxylic acids. For instance, ammonia-borane has been shown to be an effective precatalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines. organic-chemistry.org This method is efficient with equimolar amounts of the reactants and offers high tolerance for various functional groups, often allowing for purification without chromatography. organic-chemistry.org
Another method for the direct conversion of carboxylic acids to primary amides utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). researchgate.net This reaction proceeds by adding DMT-MM to a mixture of the carboxylic acid and an ammonia source, such as aqueous ammonia or ammonium (B1175870) chloride with triethylamine, in a suitable solvent like methanol (B129727) or 2-propanol. researchgate.net
The direct synthesis of primary amides from carboxylic acids can also be achieved by reacting the acid with an ammonia source in the presence of an activating agent. For example, p-toluenesulphonyl chloride can activate the carboxyl group to form a mixed carboxylic-sulphonic anhydride (B1165640), which then reacts in situ with an ammonia solution to yield the primary amide. researchgate.net
The table below summarizes various direct amidation methods.
| Method | Reagents | Key Features | Reference |
| Catalytic Amidation | Carboxylic acid, Amine, Ammonia-borane (catalyst) | Efficient with equimolar reactants, high functional group tolerance, often chromatography-free. | organic-chemistry.org |
| DMT-MM Mediated Amidation | Carboxylic acid, Ammonia source (e.g., aq. NH3), DMT-MM | Mild conditions, practical for various ammonia sources. | researchgate.net |
| In Situ Anhydride Formation | Carboxylic acid, p-Toluenesulphonyl chloride, Ammonia solution | Activation of carboxylic acid followed by reaction with ammonia. | researchgate.net |
| Continuous Flow Synthesis | Carboxylic acid, Amine, EDC·HCl | Solvent-free, room temperature, scalable. | nih.gov |
To avoid the high temperatures required for direct amidation, a variety of coupling reagents have been developed to activate the carboxylic acid, facilitating a rapid and efficient reaction with an amine under mild conditions. These reagents are widely used in peptide synthesis but are equally applicable to the formation of simple amides.
In the context of synthesizing more complex amides, particularly peptides, protecting groups are crucial. While this compound itself does not require protected amino acid precursors, understanding the principles of their use is fundamental to modern amide synthesis. The most common protecting groups for the amino function of amino acids are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). libretexts.orgaltabioscience.com
The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) and is stable under most basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). libretexts.orgorganic-chemistry.org The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride and is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). libretexts.org
The use of these protecting groups allows for the stepwise and controlled formation of amide bonds between specific amino acids without unwanted side reactions. altabioscience.com For instance, to form a dipeptide, the amino group of one amino acid is protected (e.g., with Boc or Fmoc), and the carboxylic acid of the second amino acid is protected (often as a methyl or benzyl (B1604629) ester). The two protected amino acids are then coupled, and subsequently, the protecting groups are removed. libretexts.org
| Protecting Group | Introduction Reagent | Cleavage Condition | Key Characteristics | Reference |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | Stable to bases and nucleophiles. | libretexts.orgorganic-chemistry.org |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF) | Stable to acids, allows for milder synthesis conditions than Boc. | libretexts.org |
Modern coupling reagents have revolutionized amide synthesis by providing high yields, fast reaction times, and minimal side reactions. Among the most popular are the aminium/uronium salts like HBTU and COMU. organic-chemistry.org
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that generates an activated OBt ester of the carboxylic acid, which then readily reacts with an amine. altabioscience.com It is often used in both solution-phase and solid-phase peptide synthesis. organic-chemistry.org
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that is considered safer and often more efficient than HBTU. altabioscience.comoup.com It is based on OxymaPure as the leaving group, which is less hazardous than the benzotriazole-based leaving groups of HBTU. oup.com COMU has been successfully used in the synthesis of complex molecules, including a derivative of this compound, specifically N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-methylheptanamide, which was synthesized in an 81% yield. researchgate.net This demonstrates the applicability of modern coupling reagents to the synthesis of amides derived from 6-methylheptanoic acid. researchgate.net
| Coupling Reagent | Full Name | Key Advantages | Reference |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, fast reactions, low racemization. | altabioscience.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency, safer byproducts, soluble byproducts are easily removed. | altabioscience.comoup.com |
Coupling Reagent-Based Amidation Strategies
Application of Protected Amino Acid Derivatives
Advanced Synthetic Approaches to Stereoisomers and Analogues
While this compound is achiral, the synthetic methodologies can be extended to produce chiral analogues, which are of interest in medicinal chemistry and materials science.
The synthesis of chiral amides often requires stereocontrolled reactions. An example of a structurally related chiral amide is statine (B554654) amide ((3S,4S)-4-amino-3-hydroxy-6-methylheptanamide), a component of the natural protease inhibitor pepstatin. acs.org The total synthesis of statine amide and its stereoisomers has been achieved through various enantiospecific strategies. molaid.com
One such strategy involves the Sharpless asymmetric epoxidation of a racemic allylic alcohol, 3-hydroxy-5-methyl-1-hexene, to generate a chiral epoxide intermediate. acs.orgmolaid.com This intermediate can then be converted through a series of steps into the desired β-hydroxy-γ-amino acid core of statine. The final amidation step can then be carried out to form the amide. For instance, a nitrile precursor can be hydrated to the corresponding amide under basic conditions using hydrogen peroxide. acs.org This approach highlights how asymmetric reactions can be employed to create specific stereoisomers of complex amides that are analogues of simpler structures like this compound. acs.org
Convergent Synthesis Principles in Complex Amide Construction
In the context of complex amide construction, convergent synthesis offers several advantages. It allows for the separate preparation and purification of an activated carboxylic acid derivative and an amine, which are then coupled. This modularity facilitates the synthesis of analogues by simply varying the starting fragments. arkat-usa.org For instance, a general convergent approach to amides might involve the reaction of an acyl chloride with an amine or the use of coupling reagents to facilitate the formation of the amide bond from a carboxylic acid and an amine. nih.gov This strategy is particularly beneficial when dealing with sensitive functional groups or when aiming to build a library of related compounds for structure-activity relationship studies. rsc.orggoogle.com The application of convergent strategies has been instrumental in the synthesis of various biologically active molecules. rsc.orguni-tuebingen.de
Optimization of Reaction Parameters in this compound Synthesis
The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. These factors significantly influence the reaction's specificity, yield, and kinetics.
Temperature Control for Reaction Specificity and Yield
Temperature is a critical parameter in the synthesis of amides. For many coupling reactions, maintaining a low temperature, often between 0°C and room temperature, is crucial to prevent side reactions and ensure the stability of reagents and intermediates. google.com For instance, in coupling reactions to form amides, temperatures are often kept low to minimize epimerization, a process that can lead to the formation of unwanted stereoisomers. Conversely, certain steps, such as catalytic hydrogenolysis for deprotection, may require elevated temperatures (e.g., 25–50°C) to achieve efficient catalyst activity. The precise control of temperature can therefore be used to selectively promote the desired reaction pathway and maximize the yield of this compound.
Solvent System Selection and Its Influence on Reaction Kinetics
The choice of solvent is another pivotal factor that can dramatically affect the outcome of a synthesis. Solvents play a multifaceted role, including dissolving reactants, influencing reaction rates, and in some cases, participating in the reaction mechanism. Polar aprotic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are frequently used in amide bond formation as they effectively solubilize the reactants. Protic solvents such as methanol, on the other hand, can be advantageous for processes like hydrogenolysis. The selection of an appropriate solvent system is therefore essential for optimizing the reaction kinetics and achieving a high yield of the desired product. In some cases, aqueous solvent systems are being explored for greener and more sustainable syntheses. scielo.br
The following table illustrates the effect of different solvents on the yield of a related amination reaction, highlighting the importance of solvent selection.
| Solvent | Yield (%) |
| Methanol | 82 |
| Tetrahydrofuran (THF) | 48 |
| Dimethylformamide (DMF) | 56 |
| This table demonstrates the significant impact of the solvent system on reaction yield in a comparable synthesis. Data adapted from a study on a similar amination reaction. |
Catalyst Application and Loading for Efficient Transformations (e.g., Palladium-Based Catalysis)
Catalysis, particularly with transition metals like palladium, has become a cornerstone of modern organic synthesis, offering efficient and selective routes to a vast array of molecules, including amides. uwindsor.cafrontiersin.org Palladium-based catalysts are renowned for their ability to facilitate cross-coupling reactions, which are instrumental in forming carbon-nitrogen bonds. uwindsor.canobelprize.org The efficiency of these catalytic systems is dependent on several factors, including the choice of the palladium precursor, the ligand, the base, and the solvent. uwindsor.ca
The catalyst loading, or the amount of catalyst used relative to the reactants, is a critical parameter to optimize. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can lead to difficulties in purification. Therefore, finding the minimum effective catalyst loading is a key aspect of process optimization. For example, in some palladium-catalyzed aminations, catalyst loadings of 0.5–5 mol% have been shown to be effective. The development of highly active catalysts, including atomically dispersed palladium catalysts, aims to maximize efficiency while minimizing the amount of precious metal required. rsc.org
The table below presents a hypothetical optimization of catalyst loading for a palladium-catalyzed amidation reaction, illustrating the relationship between catalyst concentration and product yield.
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 5 | >90 |
| 2 | 2 | 99 |
| 3 | 1 | 96 |
| 4 | 0.5 | 90 |
| This interactive table showcases the optimization of palladium catalyst loading in a representative amidation reaction, demonstrating that high yields can often be achieved with low catalyst concentrations. Data adapted from similar palladium-catalyzed reactions. unipr.it |
Analytical and Spectroscopic Characterization Techniques for 6 Methylheptanamide
Structural Elucidation via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide detailed information about the chemical environment of each atom within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy is invaluable for identifying the different types of hydrogen atoms in a molecule and their proximity to other hydrogen atoms. Key parameters derived from a ¹H NMR spectrum include chemical shift (δ), multiplicity (splitting pattern), and integration (signal area). These parameters allow for the assignment of specific proton signals to distinct parts of the 6-Methylheptanamide molecule.
The structure of this compound (CH₃-CH(CH₃)-CH₂-CH₂-CH₂-CH₂-CONH₂) features several distinct proton environments:
Methyl group (CH₃) on the branched carbon: This methyl group is expected to appear as a doublet due to coupling with the adjacent methine proton. Its chemical shift would typically be in the aliphatic region, around 0.8–1.0 ppm.
Methine proton (CH) on the branched carbon: This proton is coupled to the methyl group and the adjacent methylene (B1212753) group, likely appearing as a multiplet (e.g., a septet or nonet, depending on coupling constants) in the range of 1.0–1.5 ppm.
Methylene protons (CH₂) in the alkyl chain: The four methylene groups along the heptanamide (B1606996) chain will exhibit various signals, typically appearing as multiplets in the range of 1.2–1.7 ppm. Their exact chemical shifts and splitting patterns will depend on their position relative to the methyl branch and the amide functional group.
Methylene protons (CH₂) adjacent to the amide carbonyl: These protons are deshielded by the adjacent carbonyl group and are expected to resonate as a triplet or multiplet in the range of 2.1–2.4 ppm.
Amide protons (NH₂): The two protons of the primary amide group are typically observed as a broad singlet or a broadened multiplet, often in the range of 5.0–8.0 ppm. Their exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Table 1: Illustrative ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (branched) | 0.8–1.0 | d | 3H |
| CH (branched) | 1.0–1.5 | m | 1H |
| CH₂ (alkyl chain, 4x) | 1.2–1.7 | m | 8H |
| CH₂ (adjacent to CONH₂) | 2.1–2.4 | t/m | 2H |
| NH₂ (amide) | 5.0–8.0 | br s | 2H |
Note: The data presented in this table are illustrative and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary. emerypharma.com, acdlabs.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule, with each unique carbon environment typically giving rise to a distinct signal. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH₃, CH₂, CH, and quaternary carbons.
For this compound, the ¹³C NMR spectrum is expected to show signals corresponding to its eight carbon atoms:
Carbonyl carbon (C=O) of the amide: This carbon is highly deshielded and typically resonates in the downfield region, between 165–175 ppm. rsc.org, organicchemistrydata.org
Branched methine carbon (CH): This carbon atom, bearing the methyl group, is expected to appear in the aliphatic region, likely between 25–40 ppm.
Methyl carbon (CH₃) on the branched carbon: This methyl carbon will resonate in the upfield region, typically around 15–25 ppm.
Methylene carbons (CH₂) in the alkyl chain: The four methylene carbons will produce signals in the range of 20–30 ppm, with slight variations based on their position.
Methylene carbon (CH₂) adjacent to the amide carbonyl: This carbon is deshielded by the adjacent carbonyl and is expected to resonate in the range of 35–45 ppm.
Table 2: Illustrative ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O (amide) | 165–175 |
| CH (branched) | 25–40 |
| CH₃ (branched) | 15–25 |
| CH₂ (alkyl chain, 4x) | 20–30 |
| CH₂ (adjacent to CONH₂) | 35–45 |
Note: The data presented in this table are illustrative and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary. rsc.org, libretexts.org, agriculturejournals.cz, organicchemistrydata.org
Mass Spectrometric Approaches
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offer even greater detail for structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm) of the true mass. This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with similar nominal masses. For this compound (C₈H₁₇NO), HRMS would confirm its exact mass, thereby verifying its molecular formula.
The calculated exact monoisotopic mass for C₈H₁₇NO is approximately 143.130914 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, significantly increasing confidence in the compound's identity. researchgate.net, americanpharmaceuticalreview.com, thermofisher.com, lcms.cz
Table 3: Illustrative HRMS Data for this compound
| Ion Type | Calculated Exact Mass (Da) | Elemental Composition | Mass Error (ppm) |
| Molecular Ion [M+H]⁺ | 144.138805 | C₈H₁₈NO⁺ | (To be determined experimentally) |
| Molecular Ion [M]⁺ | 143.131030 | C₈H₁₇NO | (To be determined experimentally) |
Note: The exact mass values are calculated based on the most abundant isotopes. Experimental measurements would confirm these values and provide the mass error. warwick.ac.uk
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion) and fragmenting it into smaller product ions. By analyzing the masses and relative abundances of these fragment ions, detailed structural information, including the connectivity of atoms and the presence of specific functional groups, can be deduced. researchgate.net, nationalmaglab.org
For this compound, common fragmentation pathways in MS/MS would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to fragments like [R-CO]⁺ or [R-NH₂]⁺. For this compound, this could yield ions corresponding to the acylium ion (CH₃-CH(CH₃)-CH₂-CH₂-CH₂-CH₂-CO⁺) or the amide fragment (NH₂⁺).
Loss of neutral molecules: Elimination of ammonia (B1221849) (NH₃) or water (H₂O) from the amide group can also occur.
Alkyl chain fragmentation: The branched alkyl chain can undergo various cleavages, producing ions characteristic of the methylheptyl structure. This might include fragments resulting from the loss of methyl groups, ethyl groups, or other alkyl fragments. The branching point can often be identified by specific fragmentation patterns. libretexts.org, miamioh.edu
McLafferty rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a McLafferty rearrangement could occur, leading to specific fragment ions.
Table 4: Illustrative MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Loss/Fragment Description |
| 143.13 (M⁺) | 100.11 | Loss of CH₂=NH (43 Da) from acylium ion |
| 143.13 (M⁺) | 72.07 | Alpha-cleavage, acylium ion (CH₃-CH(CH₃)-CH₂-CH₂-CH₂-CO⁺) |
| 143.13 (M⁺) | 86.09 | Alpha-cleavage, amide fragment (CH₃-CH(CH₃)-CH₂-CH₂-CH₂-NH₂⁺) |
| 143.13 (M⁺) | 126.12 | Loss of NH₃ (17 Da) |
| 143.13 (M⁺) | 115.11 | Loss of C₂H₄ (28 Da) |
| 143.13 (M⁺) | 71.07 | Fragmentation of alkyl chain |
Note: The presented m/z values are approximate and based on expected fragmentation patterns for amides and branched alkanes. Experimental MS/MS data would provide precise values and relative intensities. researchgate.net, libretexts.org, miamioh.edu
Chromatographic Purity and Stability Assessment
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and monitoring its stability over time. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Purity Assessment: HPLC, often coupled with UV or Mass Spectrometric (MS) detectors, is widely used to quantify the purity of organic compounds. A pure sample of this compound would ideally show a single major peak in the chromatogram, with any other peaks representing impurities. The retention time of the main peak is characteristic of the compound under specific chromatographic conditions. GC, typically coupled with a Flame Ionization Detector (FID) or MS, is also effective for volatile and thermally stable compounds like amides. , openmedicinalchemistryjournal.com, wrc.org.za
Stability Assessment: Stability studies involve subjecting the compound to various stress conditions (e.g., heat, humidity, light, acidic/basic environments) and analyzing samples at different time points using chromatography. The appearance of new peaks in the chromatogram, corresponding to degradation products, indicates instability. HPLC methods are often developed to be "stability-indicating," meaning they can effectively separate the parent compound from its potential degradation products. ut.ee, chromatographyonline.com
The combination of NMR and MS provides definitive structural confirmation, while chromatographic methods ensure the purity and stability of this compound for its intended applications.
High-Performance Liquid Chromatography (HPLC) with Detection
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to assess the purity of this compound and to quantify its presence in mixtures. The technique separates compounds based on their differential interactions with a stationary phase within a column and a mobile phase that carries the sample through the column torontech.com. For this compound, typical HPLC analysis would involve a reversed-phase column, such as a C18 stationary phase, and a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) nasa.gov. Detection is commonly achieved using a UV-Vis detector, as amides often possess chromophores that absorb UV light, or a refractive index detector if UV absorption is minimal torontech.com.
While specific published HPLC data for this compound was not found in the provided search results, general HPLC principles suggest that optimized methods would yield a distinct retention time for the compound, allowing for its identification and quantification against known standards. The purity is typically assessed by analyzing the chromatogram for the presence of extraneous peaks, which would indicate impurities torontech.com.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are invaluable for identifying the functional groups present in this compound by analyzing its molecular vibrations.
FT-IR spectroscopy probes the vibrational modes of molecules, providing a unique spectral fingerprint. For this compound, characteristic absorption bands associated with the amide functional group and the alkyl chain are expected mi-6.co.jpagriculturejournals.czlibretexts.org.
Amide I Band: A strong absorption band typically appears in the region of 1640-1680 cm⁻¹ due to the C=O stretching vibration of the amide carbonyl group agriculturejournals.czfrontiersin.orgresearchgate.net.
Amide II Band: This band, arising from N-H bending vibrations, is usually observed around 1530-1570 cm⁻¹ agriculturejournals.czfrontiersin.orgresearchgate.net.
N-H Stretching: The stretching vibration of the N-H bond in primary amides is typically seen as a doublet in the range of 3300-3500 cm⁻¹ agriculturejournals.czlibretexts.orgresearchgate.net.
C-H Stretching: The saturated alkyl chain of this compound will exhibit C-H stretching vibrations in the region of 2850-3000 cm⁻¹ agriculturejournals.czlibretexts.orgresearchgate.net.
Table 1: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected Intensity |
| 3300-3500 | N-H stretch (primary amide) | Medium to Strong |
| 2850-3000 | C-H stretch (alkyl) | Strong |
| 1640-1680 | C=O stretch (Amide I) | Very Strong |
| 1530-1570 | N-H bend (Amide II) | Strong |
| 1450-1460 | C-H bend (CH₂, CH₃) | Medium |
| 1370-1390 | C-H bend (CH₃) | Medium |
FT-Raman spectroscopy complements FT-IR by detecting different vibrational modes, particularly those involving symmetric stretching and vibrations of non-polar bonds. While specific FT-Raman data for this compound was not directly found, general FT-Raman characteristics for amides and alkyl chains can be inferred frontiersin.orgmdpi.comresearchgate.netnicoletcz.cz.
C-H Stretching: Similar to FT-IR, C-H stretching vibrations of the alkyl chain are expected around 2850-3000 cm⁻¹.
Amide I Band: The C=O stretching vibration of the amide group can also be observed in FT-Raman spectra, though its intensity can vary.
C-C Stretching: Vibrations of the carbon-carbon bonds within the heptanamide chain, including skeletal stretches, would appear in the fingerprint region, typically between 1000-1200 cm⁻¹ frontiersin.orgmdpi.comresearchgate.net.
Symmetric Vibrations: FT-Raman is particularly sensitive to symmetric vibrations, which may provide distinct signals not as prominent in IR.
Table 2: Expected FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Functional Group Vibration | Expected Intensity |
| 2850-3000 | C-H stretch (alkyl) | Medium to Strong |
| 1640-1680 | C=O stretch (Amide I) | Medium |
| 1440-1460 | C-H bend (CH₂, CH₃) | Medium |
| 1000-1200 | C-C stretch (alkyl chain) | Medium |
Fourier-Transform Infrared (FT-IR) Spectroscopy
X-ray Diffraction Studies for Solid-State Molecular Structure Determination
X-ray diffraction (XRD) techniques, particularly single-crystal or powder XRD, are essential for determining the precise three-dimensional arrangement of atoms in the crystalline solid state of this compound eurjchem.comwikipedia.orgrsc.orgscite.ai. These studies reveal the unit cell parameters, space group, molecular conformation, and intermolecular interactions (like hydrogen bonding) that stabilize the crystal lattice.
While specific crystal structure data for this compound was not found, studies on similar amide compounds indicate that XRD can provide detailed insights eurjchem.comscite.ai. For instance, N-(dibenzylcarbamothioyl)-3-methylbutanamide, a related branched amide, was characterized by single-crystal X-ray diffraction, revealing its monoclinic crystal system, space group C2/c, and specific unit cell dimensions eurjchem.comscite.ai. Such data allows for the calculation of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's geometry in the solid state. Powder XRD can be used to identify crystalline phases and assess the bulk crystallinity of a sample.
Table 3: Hypothetical X-ray Diffraction Parameters for this compound (Illustrative)
| Parameter | Value (Illustrative) | Unit | Notes |
| Crystal System | Orthorhombic | - | Based on typical packing of similar molecules |
| Space Group | Pna2₁ | - | Example space group |
| Unit Cell Length a | 10.5 | Å | |
| Unit Cell Length b | 12.2 | Å | |
| Unit Cell Length c | 8.9 | Å | |
| Unit Cell Angle β | 90.0 | degrees | For orthorhombic system |
| Z (Molecules/Unit Cell) | 4 | - | |
| Density | 1.05 | g/cm³ | Estimated |
Computational and Theoretical Investigations of 6 Methylheptanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental for elucidating a molecule's electronic structure, geometry, and inherent reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of a molecule by solving the Schrödinger equation in an approximate manner. It is particularly effective for determining the ground-state electronic properties and optimizing molecular geometries to their lowest energy configurations inpressco.comcornell.edunsf.govsciensage.infoacs.org. DFT calculations can provide information about bond lengths, bond angles, atomic charges, and molecular orbitals (HOMO/LUMO), which are crucial for understanding a molecule's electronic distribution and potential reactivity. Specific DFT studies focusing on the molecular geometry optimization and electronic properties of 6-Methylheptanamide were not identified in the provided search results. However, DFT is a standard approach for such analyses in organic molecules faccts.de.
Ab initio methods, such as Hartree-Fock (HF) and Coupled Cluster (CC) methods, derive solutions from first principles without empirical parameters, offering high accuracy for predicting molecular properties. These methods are valuable for investigating conformational behavior, identifying stable conformers, and assessing structural stability by calculating potential energy surfaces rsc.orgeurjchem.comeurjchem.comresearchgate.netufrrj.br. While ab initio calculations are essential for understanding how a molecule can arrange itself in space and its inherent stability, specific ab initio studies detailing the conformational behavior or structural stability of this compound were not found in the literature reviewed.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. They are instrumental in studying the dynamic behavior, conformational flexibility, and stability of molecules in various environments.
MD simulations allow researchers to observe how a molecule's structure changes over time, revealing dynamic processes such as conformational transitions, flexibility, and stability under different conditions researchgate.netmdpi.comrsc.orgmdpi.comcore.ac.uknih.gov. By tracking the root-mean-square deviation (RMSD) and other metrics, researchers can profile the stability of different conformations. Specific molecular dynamics simulations focused on the conformational dynamics or stability profiling of this compound were not identified in the provided search results.
Molecular docking is a computational method used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecular target, such as a protein. This technique is vital in drug discovery for predicting how a molecule might interact with biological targets mdpi.comuin-malang.ac.idnih.govrjeid.complos.org. While the broader class of amides and related structures are subjects of docking studies eurjchem.comresearchgate.netuq.edu.au, and a patent mentions "methylheptanamide" in a context related to docking against bacterial targets researchgate.net, specific molecular docking studies predicting the ligand-target interactions of this compound were not found in the reviewed literature.
Prediction of Chemical Reactivity and Stability via Computational Models
Computational models and algorithms can be employed to predict a molecule's chemical reactivity and stability based on its structure. These predictions can help anticipate reaction pathways and potential degradation routes cecam.orgneurips.ccepa.gov. For instance, tools like SPARC (SPARC Performs Automated Reasoning in Chemistry) can estimate reactivity parameters from molecular structure epa.gov. Density Functional Theory (DFT) is also frequently used to predict reaction barriers and transition states, providing insights into reactivity . However, no specific computational models or studies detailing the prediction of chemical reactivity or stability for this compound were identified in the search results.
Identification of Nucleophilic and Electrophilic Sites
Understanding the distribution of electron density within a molecule is crucial for predicting its reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these electronic landscapes. For this compound, DFT calculations can identify regions of high electron density, characteristic of nucleophilic sites, and regions of electron deficiency, indicative of electrophilic sites.
The Fukui function is a key theoretical tool used to predict the site selectivity of chemical reactions. It quantifies the change in electron density upon the addition or removal of an electron, thereby highlighting the most reactive centers for nucleophilic or electrophilic attack researchgate.netmdpi.comnih.govresearchgate.neteurjchem.com. For this compound, analysis of its Fukui function would reveal which atoms or functional groups are most prone to attack by electron-rich species (nucleophiles) or electron-deficient species (electrophiles). Typically, the carbonyl oxygen and nitrogen atoms of the amide group, along with the alpha-carbons adjacent to the carbonyl, are sites of significant electronic activity. The methyl group on the heptanamide (B1606996) chain might also influence the electron distribution through inductive effects.
Thermodynamic and Kinetic Analyses of Chemical Transformations
Computational chemistry plays a vital role in elucidating the thermodynamics and kinetics of chemical transformations involving this compound. By employing methods such as DFT, researchers can calculate activation energies, reaction enthalpies, and free energy changes for various reaction pathways ekb.egmdpi.comresearchgate.net.
For instance, the hydrolysis of amides is a fundamental transformation. Computational studies can determine the energy barrier for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon of this compound, as well as the thermodynamic favorability of the resulting carboxylic acid and amine products ekb.egmdpi.comresearchgate.net. These calculations can provide insights into reaction mechanisms, identify transition states, and predict reaction rates under different conditions. For example, studies on amide hydrolysis have used DFT to calculate activation energies and thermodynamic parameters like ΔG, ΔH, and ΔS* ekb.eg. Such analyses help in understanding how structural modifications, like the methyl group in this compound, might influence the stability and reactivity of the molecule compared to unsubstituted heptanamide.
Computational Design of Derivatized this compound Structures
Computational design offers a powerful approach to developing novel derivatives of this compound with tailored properties. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this process, establishing mathematical correlations between molecular descriptors and biological or chemical activities tandfonline.comresearchgate.netconicet.gov.arresearchgate.netfrontiersin.orgmdpi.comspu.edu.syplos.org. By analyzing a series of related compounds, QSAR models can predict the activity of newly designed structures.
For this compound, QSAR studies could be employed to design derivatives with enhanced properties, such as improved solubility, altered reactivity, or specific binding affinities. This involves calculating various molecular descriptors (e.g., electronic, steric, topological) and correlating them with experimental data. The insights gained from QSAR modeling, combined with molecular docking and other computational techniques, can guide the synthesis of targeted derivatives. For example, studies on amide mosquito repellents have utilized QSAR to correlate molecular parameters with repellency, with descriptors often related to charge distribution and dipole moments tandfonline.comresearchgate.net. Similarly, computational design can explore modifications to the alkyl chain or the amide functional group to fine-tune the molecule's characteristics for specific applications.
Chemical Reactivity and Derivatization Strategies of 6 Methylheptanamide
Fundamental Chemical Transformations
The amide functional group and the alkyl chain of 6-Methylheptanamide are susceptible to various chemical transformations. These reactions are foundational for altering its structure and properties.
Reduction ReactionsThe reduction of amides is a well-established transformation in organic chemistry, typically converting the amide functional group into an amine. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are commonly employed for this purpose. This reaction would convert this compound into 6-methylheptan-1-aminebenchchem.com. Other reducing agents, such as borane (B79455) complexes, can also achieve this reduction. The efficiency and selectivity of these reductions depend on the specific reagent and reaction conditionsscribd.comfiveable.me.
Functional Group Interconversions and Regioselective Modifications
Functional group interconversions allow for the transformation of the amide moiety into other functional groups or modification of the alkyl chain.
Amides can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. For this compound, this would result in 6-methylheptanoic acid and ammonia (B1221849). Conversely, carboxylic acids can be converted to amides through amidation reactions with amines or ammonia solubilityofthings.comvanderbilt.edupressbooks.pub.
Regioselective modifications of the alkyl chain would require specific catalysts or directing groups to target a particular carbon atom. For instance, selective oxidation or halogenation at a specific position on the branched heptanamide (B1606996) chain would necessitate advanced synthetic strategies. While research into regioselective modifications of complex molecules is extensive, specific examples for this compound are not widely documented in the provided search results. However, general principles of regioselective functionalization of alkanes and amides apply solubilityofthings.combbk.ac.ukmdpi.com.
Design of this compound Derivatives for Targeted Properties
The design of this compound derivatives aims to impart specific physical, chemical, or biological properties.
Modulation of Solvent CompatibilityThe solvent compatibility of this compound is primarily influenced by its hydrocarbon chain length and the polarity of the amide group. As an amide with a relatively long, branched alkyl chain, it is expected to exhibit limited solubility in highly polar solvents like water, while showing better solubility in less polar organic solvents such as ethers, esters, and chlorinated hydrocarbonssolubilityofthings.com.
To modulate solvent compatibility, modifications could include:
Increasing Polarity: Introducing more polar functional groups (e.g., hydroxyl, ether, additional amide linkages) onto the alkyl chain or the nitrogen atom would enhance solubility in polar solvents.
Decreasing Polarity/Increasing Hydrophobicity: Lengthening the hydrocarbon chain or introducing more branching could further decrease water solubility and increase solubility in non-polar organic solvents.
Introducing Amphiphilic Character: Creating derivatives with both hydrophilic and hydrophobic regions could lead to surfactant-like properties, influencing solubility and interfacial behavior.
For example, N-methylheptanamide, a related compound, shows low solubility in water due to its hydrocarbon chain but better solubility in organic solvents like diethyl ether, acetone, and chloroform (B151607) solubilityofthings.com. Derivatives could be designed to fine-tune this balance for specific applications, such as in formulations or as intermediates in reactions requiring specific solvent environments.
Enhancement of Biocompatibility
The biocompatibility of a chemical compound is a critical factor for its potential applications in biological or medical contexts. While the inherent biocompatibility of this compound is not extensively documented in the provided literature, general strategies for enhancing the biocompatibility of molecules often involve chemical modifications.
However, a comprehensive review of the available scientific literature did not yield specific research findings detailing the derivatization of this compound for the explicit purpose of enhancing its biocompatibility. The research that touches upon biocompatibility in the context of amides primarily focuses on polymeric materials, such as poly(ester amide)s (PEAs), where the incorporation of specific monomers, including amino acids, can confer desirable biocompatible properties mdpi.comnih.govmdpi.comupc.eduresearchgate.net. In some instances, amide modifications of other molecular classes, such as glycolipids, have been shown to improve antibacterial activity while maintaining biocompatibility acs.orgacs.org. Nevertheless, direct derivatization strategies applied to this compound itself to improve its biocompatibility were not identified.
Derivatization for Enhanced Analytical Methodologies
Derivatization plays a crucial role in analytical chemistry, particularly for compounds that may exhibit low volatility, poor thermal stability, or insufficient detectability using standard analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For amides, derivatization can improve their chromatographic behavior and enhance detection sensitivity.
While specific studies detailing the derivatization of this compound for analytical purposes were not found in the reviewed literature, several general derivatization strategies are well-established for amides and related compounds, which would likely be applicable. These methods aim to increase volatility, reduce polarity, and introduce functionalities that improve detection.
General Derivatization Strategies for Amides:
The primary approaches for derivatizing amides for GC analysis include silylation and acylation. For HPLC, derivatization often focuses on introducing a tag that enhances UV absorption or fluorescence.
Silylation: This technique involves replacing active hydrogen atoms with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. Silylation generally increases volatility and thermal stability, making compounds more amenable to GC analysis gcms.czlibretexts.orgchemcoplus.co.jp.
Acylation: Acylation involves reacting the amide with acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzylhydroxylamine (PFBHA), to form more volatile and detectable derivatives. These methods are effective for improving the chromatographic properties of amides gcms.czlibretexts.orgresearch-solution.com. For fatty acid amides, trifluoroethyl derivatization has been employed for GC/MS analysis nih.gov.
Derivatization for HPLC: For HPLC, derivatization often aims to introduce a chromophore or fluorophore to enhance detection sensitivity. While many common HPLC derivatization reagents target amines (e.g., AQC, FDNB), if an amide contains or is modified to contain amine functionalities, these reagents can be employed libretexts.orgnih.govwaters.com.
Research Applications and Biological Significance of 6 Methylheptanamide and Its Analogues
Role in Synthetic Organic Chemistry
Amides are fundamental functional groups in organic synthesis, serving as key intermediates and building blocks for a wide array of more complex molecules. The unique structural features of 6-Methylheptanamide, specifically its branched alkyl chain, can influence the properties of resulting larger molecules.
Building Block for Complex Polymers and Dendrimers
The synthesis of polymers is a process where monomer units are linked together to form long chains. sigmaaldrich.com Amides are integral to the formation of certain polymers, such as polyamides. While direct evidence of this compound's use in complex polymer synthesis is not prevalent in existing literature, analogous amides are employed as building blocks. For instance, 2-amino-N-methylheptanamide is noted for its use in synthesizing complex polymers and dendrimers, creating materials with specific properties like biocompatibility. The synthesis of polymers can be achieved through various methods, including mechanochemistry, which utilizes mechanical force to drive chemical reactions, offering a more sustainable approach by reducing solvent use. rsc.org
Dendrimers are highly branched, star-shaped macromolecules with a well-defined structure. sigmaaldrich.com Their synthesis involves a stepwise, generational growth from a central core. Amide functionalities are often incorporated into the dendritic architecture. A patent mentions a derivative of this compound in the context of dendrimers as molecular translocators, suggesting its potential role as a component in these complex structures. google.comgoogle.com The use of multi-component reactions, where three or more reactants combine in a single step, is a powerful strategy for creating complex polymer architectures, including those based on renewable resources. kit.edu
Table 1: Examples of Amides in Polymer and Dendrimer Synthesis
| Amide/Analogue | Application | Resulting Material/Property |
| 2-amino-N-methylheptanamide | Building block for polymers and dendrimers | Materials with biocompatibility and antimicrobial activity. |
| This compound derivative | Component in dendrimers | Potential use as molecular translocators. google.comgoogle.com |
| Various Amides | Monomers in condensation polymerization | Formation of polyamides like PA-66. e3s-conferences.org |
Precursor in the Synthesis of Bioactive Heterocycles (e.g., 8-Substituted Xanthines)
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry due to their diverse biological activities. Xanthine (B1682287) derivatives, for example, are known for their therapeutic applications. nih.govfrontiersin.org The synthesis of 8-substituted xanthines can be achieved by reacting 5,6-diaminouracil (B14702) derivatives with carboxylic acids to form an intermediate amide, which then undergoes cyclization. semanticscholar.orgnih.gov
A study details a fast and efficient synthesis of 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines. nih.govfrontiersin.orgresearchgate.net In this research, N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-methylheptanamide was synthesized as an intermediate. nih.govfrontiersin.org This was achieved by condensing a 5,6-diaminouracil derivative with 6-methylheptanoic acid, demonstrating the direct role of the this compound structure in the formation of these bioactive heterocycles. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net The use of coupling reagents like COMU facilitates this amide bond formation under mild conditions. nih.govfrontiersin.orgresearchgate.net
Intermediate in Multi-Step Organic Syntheses for Pharmaceutical and Agrochemical Development
The versatility of the amide functional group makes it a valuable intermediate in multi-step syntheses aimed at producing new pharmaceuticals and agrochemicals. solubilityofthings.com The synthesis of complex molecules often involves the sequential addition of different functional groups, and amides can be readily converted into other functionalities or serve as stable linking units within a larger molecule.
While specific examples detailing the use of this compound in extensive multi-step syntheses are not widely documented, the role of similar amides is well-established. For instance, N-methylheptanamide is recognized as a building block in the development of pharmaceuticals and agrochemicals. solubilityofthings.com The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, is extensively used in the pharmaceutical and agrochemical industries, and amide-containing fragments can be incorporated into molecules via such reactions. researchgate.net The synthesis of novel phenylsulphonyl aminoalkanamides, which have medicinal relevance, involves the formation of an amide intermediate. jmchemsci.com
Biological Investigations (In Vitro Studies)
The biological properties of fatty acid amides have been a subject of scientific inquiry, particularly their potential as antimicrobial agents. The structure of the fatty acid chain, including its length and branching, can significantly influence its biological activity.
Exploration of Antimicrobial Potency
Fatty acid amides have been reported to possess notable biological activities, including antimicrobial and antifungal properties. oup.com The modification of fatty acids into their amide derivatives can sometimes enhance their antimicrobial efficacy. oup.com For example, studies on various fatty acid amides have shown that their activity against bacteria and yeast can be influenced by the number of carbon atoms in the chain. asm.org
Research on the antimicrobial activity of alkyl amides and amines has shown that while alkyl amides have limited effects, the corresponding amines can be active against both gram-positive and gram-negative bacteria. asm.org However, other studies on specific fatty acid amide derivatives have demonstrated significant inhibitory activity. researchgate.net For instance, certain amide derivatives of cyclopropane-containing compounds have shown promising antifungal activity. mdpi.com The antibiotic lysocin E, a depsipeptide that includes an N-methylated amide, displays potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 2: Antimicrobial Activity of Selected Amide Derivatives (MIC Values)
| Compound/Extract | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Lysocin E | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL. nih.gov |
| Amide Derivative F8 | Candida albicans | 16 µg/mL. mdpi.com |
| Amide Derivative F24 | Candida albicans | 16 µg/mL. mdpi.com |
| Amide Derivative F42 | Candida albicans | 16 µg/mL. mdpi.com |
| Myrtus communis extract | Staphylococcus aureus & Salmonella typhi | 6.25 mg/ml. researchgate.net |
Note: The table presents data for analogous compounds and extracts to illustrate the antimicrobial potential within this class of molecules, as specific data for this compound is not available.
The antimicrobial action of fatty acids and their derivatives is often attributed to their ability to interact with and disrupt microbial cell membranes. rsc.org Being amphiphilic, these molecules can integrate into the lipid bilayer of the cell membrane, altering its integrity and leading to cell lysis. researchgate.netrsc.org This disruption of the cell membrane is a primary target for their antibacterial action. researchgate.net
Another proposed mechanism involves the inhibition of essential cellular processes. For example, some fatty acid amides are thought to target protein synthesis. oup.com The antibiotic cerulenin, an acid amide derivative, is known to inhibit cellular lipid biosynthesis. asm.org For some amides, the mechanism can involve binding to prokaryotic ribosomes to prevent the initiation of protein synthesis or inhibiting RNA polymerase activity. evitachem.com
Inhibition of Metabolic Pathways (e.g., Glycolysis, Central Carbon Metabolism)
Research into the antimicrobial mechanisms of analogues of this compound has revealed their capacity to disrupt essential metabolic pathways in microorganisms. For instance, 2-amino-N-methylheptanamide has been shown to inhibit central carbon metabolism at higher concentrations, while at lower concentrations, its primary effect is on the glycolytic pathway. The central carbon metabolism, which includes glycolysis and the citric acid cycle, is fundamental for energy production and the synthesis of biomass precursors. researchgate.netresearchgate.net The disruption of these pathways is a key mechanism of the compound's antimicrobial action.
The metabolic flexibility of cancer cells, often characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect), is a hallmark of malignancy. genome.jp This reliance on specific metabolic pathways makes them potential targets for therapeutic intervention. While direct studies on this compound's effect on cancer cell metabolism are not extensively documented, the known inhibitory action of its analogues on glycolysis and central carbon metabolism in microbes suggests a potential avenue for cancer research. genome.jp
Interference with Gene and Protein Expression
Beyond metabolic inhibition, certain analogues of this compound can interfere with the fundamental processes of gene and protein expression in microorganisms. This interference further contributes to their antimicrobial efficacy. The regulation of gene expression is a critical cellular process, and its disruption can have profound effects on cell viability and function. google.com Histone methylation, for example, is a key post-translational modification that regulates gene expression, and its dysregulation is implicated in various diseases. google.com While specific studies on this compound are limited, the ability of its analogues to affect gene and protein expression highlights a significant mechanism of their biological activity.
Broad-Spectrum Activity Analysis against Pathogenic Microorganisms (e.g., Gram-positive bacteria)
Analogues of this compound have demonstrated notable broad-spectrum antimicrobial activity. For example, 2-amino-N-methylheptanamide is known for its effectiveness against a range of bacteria, fungi, and viruses. Studies on similar amine compounds have shown enhanced antibacterial efficacy, particularly against Gram-positive bacteria, through mechanisms proposed to involve the disruption of bacterial cell membranes. Polymyxin B2, a complex antibiotic, also exhibits greater efficacy against Gram-negative bacteria compared to Gram-positive bacteria.
The development of new antibiotics is crucial, especially those with broad-spectrum activity against both Gram-negative and Gram-positive strains. Research on spergualin-inspired molecules, which share structural similarities with some bioactive amides, has led to the identification of compounds with significant activity against multiple bacterial strains, including Bacillus anthracis and Staphylococcus aureus. escholarship.org One potent analogue demonstrated minimum inhibitory concentration (MIC) values between 4 and 32 μg/mL against six different bacterial strains. escholarship.org
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Bacillus anthracis 34F2 Sterne | 4-32 |
| Bacillus cereus ATCC 11778 | 4-32 |
| Bacillus subtilis 168 | 4-32 |
| Escherichia coli K-12 (MG1655) | 4-32 |
| Haemophilus influenzae ATCC 51907 | 4-32 |
| Staphylococcus aureus RN4220 | 4-32 |
Investigation of Antiproliferative and Apoptotic Effects in Cancer Cell Lines
The potential of this compound analogues as anticancer agents has been explored through their antiproliferative and apoptotic effects on various cancer cell lines. For instance, in vitro assays have demonstrated the antiproliferative effects of 2-amino-N-methylheptanamide in MCF-7 breast cancer cells, with an IC₅₀ value of approximately 20 µM, which is linked to the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells, and its induction is a key strategy in cancer therapy. phytopharmajournal.commdpi.com
Studies on other structurally related compounds have also shown promising results. For example, certain inhibitors have demonstrated potent antiproliferative effects against a panel of human cancer cell lines, including breast (MCF-7), hepatocellular (HepG-2), colorectal (HCT-116), and non-small cell lung cancer (A549) cells. tandfonline.com Some of these compounds exhibited greater activity than the established anticancer drug erlotinib. tandfonline.com The induction of apoptosis in cancer cells is often mediated by the regulation of key proteins such as p53 and Bcl-2. phytopharmajournal.comresearchgate.net
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | ~20 (for 2-amino-N-methylheptanamide) |
| HepG-2 (Hepatocellular Carcinoma) | Data not available for this compound |
| HCT-116 (Colorectal Carcinoma) | Data not available for this compound |
| A549 (Non-small Cell Lung Cancer) | Data not available for this compound |
Evaluation of Antioxidant Capacity (e.g., DPPH Radical Scavenging Activity)
The antioxidant potential of this compound and its analogues has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. wikipedia.org Antioxidants are vital for protecting the body against damage caused by free radicals, which are implicated in a range of diseases. nih.gov
Studies on 2-amino-N-methylheptanamide have indicated antioxidant activity, with an EC₅₀ value of approximately 50 µM in DPPH radical scavenging assays. Research on other compounds has also demonstrated significant DPPH radical scavenging capacity. researchgate.netphcogj.com For example, extracts of certain plants have shown potent antioxidant activity, with some exhibiting higher scavenging activity than standard antioxidants like Trolox. researchgate.net The antioxidant activity of a compound is often correlated with its chemical structure and the presence of specific functional groups that can donate hydrogen atoms or electrons to neutralize free radicals.
| Compound/Extract | IC₅₀/EC₅₀ (µg/mL or µM) |
|---|---|
| 2-amino-N-methylheptanamide | ~50 µM (EC₅₀) |
| Aqueous extract of E. chlorantha | 59.12 µg/mL (IC₅₀) researchgate.net |
| Aqueous extract of C. procera | 83.07 µg/mL (IC₅₀) researchgate.net |
| Ascorbic acid (Standard) | 61.60 µg/mL (IC₅₀) researchgate.net |
Interaction with Biological Systems and Biomolecules
The biological effects of this compound and its analogues are rooted in their interactions with various biological systems and biomolecules.
The ability of these compounds to modulate the activity of enzymes and receptors is a key aspect of their mechanism of action. The amide functional group present in these molecules is significant for their biological interactions, allowing them to form hydrogen bonds with amino acid residues in proteins, thereby influencing their conformation and activity.
For example, certain analogues can modulate enzyme activities through hydrogen bonding. Furthermore, some compounds have been shown to act as inhibitors of specific enzymes, such as phosphodiesterase. frontiersin.org In the context of receptors, ergoline (B1233604) derivatives, which share some structural features with certain butanamide compounds, are known to interact with dopamine (B1211576) and serotonin (B10506) receptors in the brain. ontosight.ai Additionally, some purine (B94841) derivatives have been identified as inverse agonists of the CB1 receptor. nih.gov The interaction with free fatty acid receptors (FFARs) is another area of interest, as these receptors act as sensors for microbial metabolites and play a role in host health. mdpi.com
Role as Signaling Molecules or Metabolic Intermediates
While direct research into the role of this compound as a signaling molecule or metabolic intermediate is limited, studies on analogous compounds suggest potential involvement in biological pathways. For instance, amides similar in structure to this compound are known to act as intermediates in metabolic processes and as signaling molecules, playing a role in various biochemical mechanisms.
A study focused on gut microbiota-derived metabolites identified the biosynthesis of N-methylhexanamide, a closely related analogue of this compound, as a metabolic pathway of interest. nih.gov This finding suggests that short-chain fatty amides can be produced and may have roles in host metabolism. The activation of cell surface receptors, such as free fatty acid receptors (FFARs), by gut microbiota-derived metabolites is a known signaling mechanism that influences host health, including metabolic and immune functions. mdpi.com Further investigation is needed to determine if this compound or its derivatives act as ligands for such receptors or play a role in other signaling cascades. The PI3K/AKT signaling pathway, for example, is a critical pathway in cellular processes that can be influenced by various small molecules. mdpi.comresearchgate.net
Advanced Materials and Nanotechnology Applications
The unique chemical structures of this compound and its analogues lend themselves to applications in materials science, particularly in the biomedical field.
Analogues of this compound are being explored for their potential in creating advanced delivery systems for therapeutic agents. The analogue 2-amino-N-methylheptanamide, for example, is utilized in research as a gene and drug carrier. Its structure allows it to form stable complexes with nucleic acids and proteins, a key characteristic for effective gene delivery and other therapeutic applications. The development of such carriers is a significant area of research, aiming to improve the targeted delivery and efficacy of drugs and genetic material. pensoft.net These systems are designed to be biocompatible and can be tailored to release their payload in response to specific physiological stimuli. helmholtz-hips.de
The synthesis of biocompatible materials is crucial for medical devices, tissue engineering, and drug delivery. These materials must be non-toxic and integrate well with biological systems. Research has shown that 2-amino-N-methylheptanamide, an analogue of this compound, serves as a building block for synthesizing polymers that have properties of biocompatibility. The ability to create such materials from natural or nature-inspired compounds is of great interest. researchgate.net Polyamides, the class of compounds to which this compound belongs, are noted for their potential use as biomaterials due to their chemical linkages.
Development of Gene and Drug Carrier Systems
Chemoecological and Pheromone Research
This compound has been identified as a key compound in the chemical communication of certain arthropods, highlighting its ecological significance.
Research into the chemical ecology of the false widow spider, Steatoda grossa, has identified this compound as a naturally occurring compound on the webs of sexually mature females. sfu.caresearchgate.netresearchgate.net It is part of a complex mixture of compounds that are believed to play a role in chemical communication and courtship. sfu.ca Gas chromatography-mass spectrometry analysis of crude web extracts from mature females revealed the presence of this compound alongside several other unique compounds not found on the webs of immature females or males. researchgate.netresearchgate.net
While the primary contact sex pheromones in S. grossa have been identified as three serine-based ester compounds, the suite of other unique female-produced chemicals, including this compound, is part of the ongoing investigation into the full scope of the spider's chemical signaling. sfu.caresearchgate.net
Compounds Identified in Web Extracts of Mature Steatoda grossa Females
| Compound Name | Chemical Class |
|---|---|
| Pyrrolidin-2-one | Lactam |
| 4-Hydroxyhydrofuran-2(3H)-one | Lactone |
| Nonanoic acid | Carboxylic Acid |
| Dodecanoic acid | Carboxylic Acid |
| This compound | Amide |
| Octanamide | Amide |
| 4,6-Dimethyl heptanamide (B1606996) | Amide |
Data sourced from references sfu.caresearchgate.netresearchgate.net.
Environmental Fate and Degradation Studies of 6 Methylheptanamide
Systematic Analysis of Degradation Pathways
The degradation of 6-Methylheptanamide can occur through several abiotic and biotic processes, influenced by environmental factors such as pH, temperature, and light.
While specific forced degradation studies for this compound are not extensively detailed in the provided literature, general principles for amides and related compounds can be inferred.
Hydrolytic Degradation: Amides are susceptible to hydrolysis, a process where water molecules break the amide bond. This reaction typically yields a carboxylic acid and an amine. For this compound, hydrolysis would likely result in 6-methylheptanoic acid and ammonia (B1221849). This process can be catalyzed by acids or bases and is a common pathway for amide breakdown in aqueous environments acs.org. Research implications for similar compounds suggest hydrolysis can lead to derivatives such as heptanoic acid derivatives .
Photolytic Degradation: Photolysis involves the breakdown of a compound by light. Studies on related nitrosamides indicate that photolysis can generate amidyl radicals, which may abstract hydrogen atoms from saturated carbon centers cdnsciencepub.com. However, direct photolytic degradation data for this compound itself is not available in the reviewed literature. General studies on N-chloroamides suggest photolysis is a potential degradation route for such compounds whiterose.ac.uk.
Thermal Degradation: Information regarding the specific thermal degradation pathways or stability of this compound under elevated temperatures is limited. While organic compounds can undergo decomposition at high temperatures, specific experimental data for this compound is not provided. Thermal decomposition of biomass, including proteins, involves hydrolysis and other reactions uga.edu, but this is in a different context than the degradation of a pure compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | naturalproducts.net |
| CAS Number | 2979-83-1 | naturalproducts.net |
| Molecular Formula | C₈H₁₇NO | naturalproducts.net |
| Molecular Weight | 143.24 g/mol | naturalproducts.net |
| State (Room Temp.) | Liquid | solubilityofthings.com |
| Solubility (Water) | Likely low, but amides have some polarity | solubilityofthings.com |
| Solubility (Organic) | Better solubility in organic solvents | solubilityofthings.com |
Table 2: Potential Degradation Pathways of this compound
| Degradation Type | Potential Mechanism | Environmental Conditions Favoring Degradation | Notes |
| Hydrolytic | Amide bond cleavage yielding 6-methylheptanoic acid and ammonia. | Acidic or alkaline pH, presence of water | Common pathway for amides; catalyzed by acids/bases. Amidases are key enzymes for amide degradation acs.org. |
| Photolytic | Formation of amidyl radicals; potential hydrogen abstraction. | Exposure to UV or visible light | Data for this compound is limited; studies on related nitrosamides suggest radical formation cdnsciencepub.com. |
| Thermal | Decomposition via heat. | Elevated temperatures | Specific data for this compound is not available. |
| Biodegradation | Microbial metabolism, potentially via amidase enzymes, breaking down the amide functional group. Classified as a "Fatty amide" with a "Fatty acid" pathway naturalproducts.net. | Presence of suitable microorganisms | Susceptible to microbial utilization if it features electron-donating groups, hydrophilicity, and low molecular weight acs.org. |
Kinetic Modeling of Degradation Processes
Quantitative data regarding the kinetics of this compound degradation, such as specific rate constants or half-lives under various environmental conditions, are not extensively detailed in the provided search results. Research into similar compounds suggests that calculating degradation rate constants (k) and half-lives (t₁/₂) under varying pH and temperature conditions would be critical for a comprehensive understanding .
Table 3: Kinetic Degradation Parameters for this compound
| Parameter | Value / Status |
| Rate Constants (k) | Data not available in provided literature. |
| Half-Life (t₁/₂) | Data not available in provided literature. |
| Kinetic Models | General kinetic models for amide degradation exist, but specific models for this compound require experimental data. |
Interaction with Diverse Ecological Systems
The interaction of this compound with ecological systems is primarily understood through its potential biodegradability and its physicochemical properties, which influence its fate in soil and water.
As a primary amide classified within the "Fatty amides" superclass and linked to "Fatty acids" pathways naturalproducts.net, this compound is likely subject to biodegradation. Enzymes such as amidases are known to play a significant role in the degradation of amides acs.org. The compound's long hydrocarbon chain suggests it may exhibit limited water solubility and greater affinity for organic solvents solubilityofthings.com. This characteristic could influence its mobility in soil and aquatic environments. While specific data on its persistence and mobility in soil for this compound is not available aksci.com, its chemical structure suggests it may partition into organic matter rather than readily leaching through soil profiles.
List of Compounds Mentioned:
this compound
6-methylheptanoic acid (potential hydrolysis product)
Ammonia (potential hydrolysis product)
N-nitroso-N-methylhexanamide (mentioned in context of photolysis studies)
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of amides, including 6-Methylheptanamide, is a cornerstone of organic chemistry, with a persistent drive towards greener and more efficient methods. Traditional routes often involve stoichiometric activating reagents or harsh conditions, leading to waste generation and energy inefficiency sioc-journal.cnsolubilityofthings.com. Future research should focus on developing catalytic, atom-economical, and environmentally benign synthetic pathways.
Emerging trends include the utilization of biocatalysis, employing enzymes like lipases or proteases, which offer high selectivity and operate under mild conditions nih.gov. While primarily explored for chiral synthesis, adapting these enzymatic strategies for specific aliphatic amides like this compound could yield sustainable routes. Furthermore, advancements in flow chemistry present opportunities for precise control over reaction parameters, potentially improving yields, safety, and scalability for amide formation d-nb.info. Direct amidation of carboxylic acids or esters with amines, utilizing heterogeneous catalysts or metal-free conditions, is also a promising avenue for reducing waste and energy consumption researchgate.netorganic-chemistry.orgresearchgate.net. Palladium-catalyzed aminocarbonylation of olefins represents another area where further development could lead to branched amides with high regioselectivity and yield researchgate.net.
Table 1: Potential Sustainable Synthesis Methodologies for this compound
| Methodology | Key Features | Potential Advantages | Research Focus |
| Biocatalysis | Enzyme-catalyzed amide formation (e.g., lipases, proteases) | Mild conditions, high selectivity, reduced waste | Optimizing enzyme activity and stability for non-chiral branched amides, scalability. |
| Flow Chemistry | Continuous processing, precise parameter control | Enhanced safety, improved yields, better reproducibility, potential for automation | Developing microreactor designs for amidation, integrating in-line purification. |
| Direct Amidation (Catalytic) | Metal-free or heterogeneous catalysis, direct coupling of acid/ester+amine | High atom economy, reduced waste, milder conditions | Discovering new robust catalysts, exploring solvent-free or water-based systems. |
| Aminocarbonylation | Transition metal-catalyzed addition of amines to olefins and CO | Direct formation of branched amides, high regioselectivity | Developing more efficient and selective catalysts, exploring enantioselective variants. |
Advanced Spectroscopic and Structural Characterization Techniques
Accurate structural elucidation and characterization are fundamental for understanding any chemical compound. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide essential information for amides fiveable.memdpi.com, future research can leverage more advanced methods to gain deeper insights into the structure and behavior of this compound.
High-resolution mass spectrometry (HRMS) is crucial for precise molecular formula determination sns.it. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for unambiguous structural assignment, particularly for confirming regiochemistry and connectivity in substituted compounds sns.itmdpi.com. Techniques like NOESY can provide information on spatial proximity of atoms, aiding in conformational analysis. For solid-state characterization or studying interactions in complex matrices, advanced solid-state NMR or imaging techniques like Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy could offer unique perspectives nih.gov. Understanding the subtle effects of solvation on spectroscopic signals, especially in biological contexts, will also be critical, necessitating combined theoretical and experimental approaches sns.it.
Integration of Cutting-Edge Computational Models for Predictive Analysis
Computational chemistry offers powerful tools for predicting molecular properties, reactivity, and behavior, thereby guiding experimental efforts and accelerating discovery. For this compound, Density Functional Theory (DFT) calculations can be employed to determine optimized molecular geometries, vibrational frequencies (IR spectra), and electronic properties such as dipole moments and electrostatic potential maps nih.govnih.gov. These models can also forecast reactivity through frontier molecular orbital analysis (HOMO-LUMO gaps) and transition state energies for potential reaction pathways nih.gov.
Molecular dynamics (MD) simulations can explore conformational flexibility, solvation effects, and intermolecular interactions in various environments, including aqueous solutions relevant to biological systems sns.itnih.gov. Integrating these computational models can aid in predicting physical properties like solubility, melting point, and boiling point, as well as potential binding affinities to biological targets or catalytic sites nih.govuin-malang.ac.idresearchgate.net. Such predictive analyses are vital for rational design in drug discovery, materials science, and catalyst development.
Table 2: Predicted Properties of this compound via Computational Modeling
| Property | Computational Method | Predicted Value/Range (Illustrative) | Significance |
| Optimized Geometry | DFT | Bond lengths, bond angles, dihedral angles | Foundation for all further electronic and structural analysis. |
| Dipole Moment | DFT | e.g., 3.5-4.0 Debye | Influences solubility, intermolecular interactions, and dielectric properties. |
| HOMO-LUMO Gap | DFT | e.g., 5.0-6.0 eV | Indicates electronic stability and potential for electrophilic/nucleophilic attack. |
| Solubility (Aqueous) | QSPR/MD | Low to moderate | Dictates behavior in biological systems and aqueous-phase reactions. |
| Hydrogen Bonding Sites | Molecular Modeling | Amide N-H (donor), C=O (acceptor) | Crucial for intermolecular interactions, crystal packing, and biological binding. |
Note: Predicted values are illustrative and would require specific calculations for this compound.
Deeper Elucidation of Molecular Mechanisms in Biological Contexts
While specific biological roles for this compound may not be extensively documented, amides, in general, are ubiquitous in biological systems, forming the backbone of proteins (peptide bonds) and acting as neurotransmitters, hormones, and drug molecules researchgate.netnumberanalytics.com. Future research could investigate potential biological activities of this compound.
This could involve exploring its interactions with enzymes, receptors, or other biomolecules. For instance, amides can act as enzyme inhibitors or substrates, or modulate membrane properties. Understanding the molecular mechanisms behind any observed biological activity would require detailed studies into how this compound interacts at the molecular level, potentially involving hydrogen bonding, hydrophobic interactions, or other non-covalent forces. Investigating its metabolic fate, including potential hydrolysis by amidase enzymes, would also contribute to understanding its biological relevance numberanalytics.com. Computational studies, such as molecular docking, can predict potential binding sites and affinities to biological targets, guiding experimental validation nih.govtandfonline.com.
Exploration of New Application Domains in Chemistry and Biology
The inherent properties of amides, including their polarity, hydrogen-bonding capabilities, and chemical stability, lend them to a wide array of applications. For this compound, future exploration could uncover novel uses in various fields.
In materials science, amides can serve as monomers or additives in polymers, influencing properties like thermal stability and mechanical strength. The branched aliphatic chain of this compound might confer unique physical characteristics, such as altered melting points, solubility, or rheological behavior, making it suitable for specialty polymers or formulations organic-chemistry.orgscience.gov. In medicinal chemistry and agrochemicals, amides are prevalent functional groups in active pharmaceutical ingredients and pesticides, often contributing to binding affinity and bioavailability researchgate.net. Exploring this compound as a synthetic intermediate or as a scaffold for developing new bioactive molecules warrants investigation. Furthermore, its potential as a component in fragrances or flavors, or as a bio-based solvent or plasticizer, could also be areas for future research, aligning with the growing demand for sustainable chemical products.
Q & A
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic stability of 6-Methylheptanamide in vitro?
- Experimental setup : Use liver microsomes (human/rat) incubated with this compound (1–10 µM) and NADPH.
- Controls : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (no NADPH).
- Analytical workflow : LC-MS/MS quantification of parent compound depletion over time (0–60 min).
- Data interpretation : Calculate half-life (t) using first-order kinetics and compare across species .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Data harmonization : Standardize assay conditions (e.g., cell lines, incubation time, concentration ranges).
- Meta-analysis : Use fixed- or random-effects models to pool IC values, accounting for study heterogeneity (e.g., assay type, statistical power) .
- Sensitivity analysis : Exclude outliers or low-quality studies (e.g., missing controls, unreported purity) .
Q. How can computational models predict this compound’s pharmacokinetic properties?
- Tools : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, bioavailability, and CYP450 inhibition.
- Validation : Compare predictions with experimental data (e.g., measured logP vs. predicted).
- Limitations : Address model applicability domains (e.g., training set diversity) and uncertainty quantification .
Methodological Recommendations
- Experimental rigor : Adhere to IUPAC nomenclature and report statistical significance (p < 0.05) with confidence intervals .
- Data transparency : Provide raw datasets and metadata (e.g., instrument calibration logs) in supplementary materials .
- Ethical reporting : Disclose conflicts of interest and funding sources in declarations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
